![molecular formula C25H23N3O2 B2545966 N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide CAS No. 836665-91-9](/img/structure/B2545966.png)
N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related quinoxaline derivatives can be complex and often requires multiple steps. For instance, the synthesis of diphenylquinoxaline-containing monomers, as described in the first paper, involves the Yamazaki reaction to form hyperbranched aromatic polyamides with reactive -NH2 chain-end groups . Similarly, the synthesis of 3-ethoxyquinoxalin-2-carboxamides in the second paper involves coupling the key intermediate with appropriate amines . These methods could potentially be adapted for the synthesis of N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide, although the specific details would differ.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a quinoxaline core, which is a bicyclic system consisting of a benzene ring fused to a pyrazine ring. Substituents on this core, such as ethoxy and carboxamide groups, can significantly influence the properties of the molecule . The presence of diphenyl groups, as in the compound of interest, would likely contribute to the rigidity and planarity of the molecule.
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions. For example, the hyperbranched polyamides described in the first paper can undergo free-radical-induced polymerization at room temperature, which is a unique property that could be leveraged in the development of low-temperature, thermally curable thermosetting resin systems . The specific reactivity of N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide would depend on its functional groups and the presence of reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely based on their structure. The hyperbranched polyamides in the first paper exhibit distinct solubility and thermal properties, which are influenced by the presence of a p-phenyloxy spacer and the potential for tautomerism . The pharmacological properties of 3-ethoxyquinoxalin-2-carboxamides, as seen in the second paper, are determined by their ability to act as 5-HT3 receptor antagonists, which is a function of their molecular interactions . The physical and chemical properties of the compound would need to be determined experimentally.
Scientific Research Applications
Pharmacological Applications
Antidepressant Activities : Research on structurally novel serotonin type-3 (5-HT3) receptor antagonists, including quinoxaline derivatives, has shown promising antidepressant-like activities. Compounds designed to target the 5-HT3 receptor have demonstrated significant effects in rodent models of depression, suggesting potential for the development of new antidepressants (Mahesh et al., 2011).
Cancer Research : Certain quinoxaline derivatives have been identified with potential anticancer activities. These compounds, through their interaction with cellular targets such as p68 RNA helicase, exhibit promising anticancer effects by inducing apoptosis and inhibiting tumor growth in various cancer models (Lee et al., 2013).
Material Science Applications
- Polymerization Initiators : Diphenylquinoxaline-containing compounds have been explored for their role in initiating room-temperature free-radical-induced polymerization. These studies open avenues for developing low-temperature curable thermosetting resin systems for high-temperature applications, highlighting the versatility of quinoxaline derivatives in material science (Baek et al., 2003).
Safety and Hazards
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17(16-30-2)26-25(29)20-13-14-21-22(15-20)28-24(19-11-7-4-8-12-19)23(27-21)18-9-5-3-6-10-18/h3-15,17H,16H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMVDJPHFFYECO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321251 | |
Record name | N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
CAS RN |
836665-91-9 | |
Record name | N-(1-methoxypropan-2-yl)-2,3-diphenylquinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401321251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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